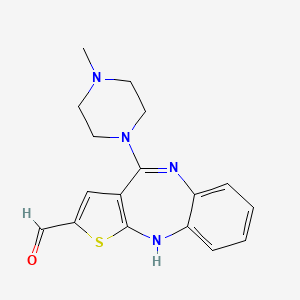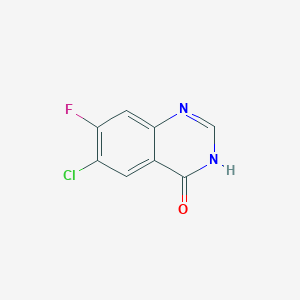
6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one
Overview
Description
6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one is a chemical compound belonging to the class of quinazolinones. It has a molecular weight of 198.58 .
Molecular Structure Analysis
The molecular structure of 6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one is represented by the InChI code1S/C8H4ClFN2O/c9-5-1-4-7 (2-6 (5)10)11-3-12-8 (4)13/h1-3H, (H,11,12,13) . Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 198.58 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Antimicrobial Studies
- 6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one derivatives have been synthesized and tested for antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones derived from a similar compound showed significant antifungal and antibacterial activities (Patel & Patel, 2010).
Interaction with Human Serum Albumin
- Studies have explored the interaction between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA), revealing that these compounds can bind to HSA and induce conformation and structural changes. This interaction is important for understanding drug-protein interactions and drug delivery mechanisms (Wang et al., 2016).
Cancer Research
- Certain derivatives, such as 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, have shown efficacy in inhibiting the proliferation of lung cancer cells, suggesting potential applications in cancer treatment (Cai et al., 2019).
Antibacterial Agents
- Quinazoline derivatives have been studied as potent antibacterial agents, with some compounds exhibiting significant activities against both Gram-positive and Gram-negative bacteria. This includes derivatives of 6-chloro-7-fluoro-3,4-dihydroquinazolin-4-one, which show promise in combating bacterial resistance (Kuramoto et al., 2003).
Anti-inflammatory and Analgesic Research
- Novel 4(3H)-quinazolinone derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activity, highlighting the versatility of 6-chloro-7-fluoro-3,4-dihydroquinazolin-4-one in medicinal chemistry (Farag et al., 2012).
Drug Design and Development
- Derivatives of 6-chloro-7-fluoro-3,4-dihydroquinazolin-4-one have been used in drug design, contributing to the development of novel antibacterial and anticancer agents. This includes the synthesis of tetracyclic fluoroquinolones, which have shown dual action as antibacterial and anticancer chemotherapeutics (Al-Trawneh et al., 2010).
Safety And Hazards
Future Directions
While specific future directions for 6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one are not mentioned in the search results, quinazolinone derivatives have been found to exhibit various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity . These compounds are valuable intermediates in organic synthesis and are of interest in medicinal chemistry .
properties
IUPAC Name |
6-chloro-7-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNDXMBXYIXSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



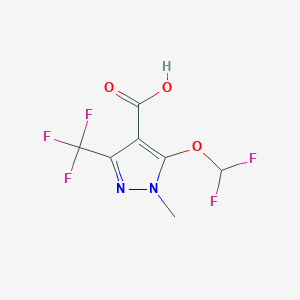
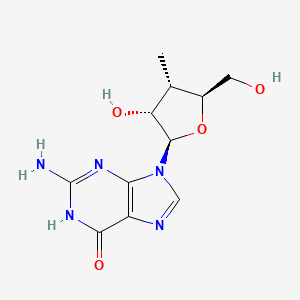
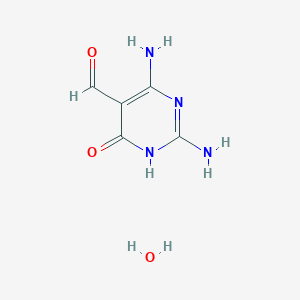
![3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B1436794.png)
![3,4,5-Trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide](/img/structure/B1436796.png)
![2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B1436797.png)
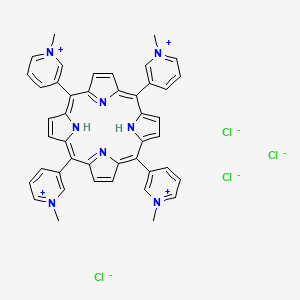
![Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1436799.png)
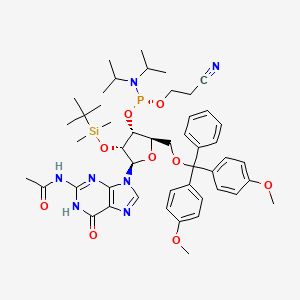
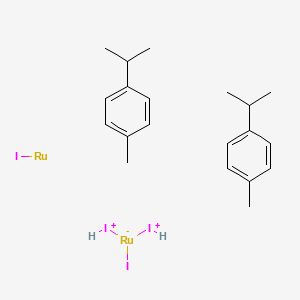
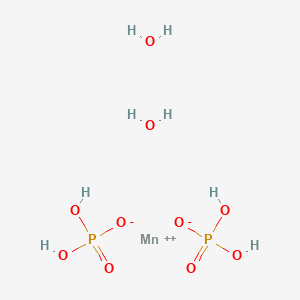
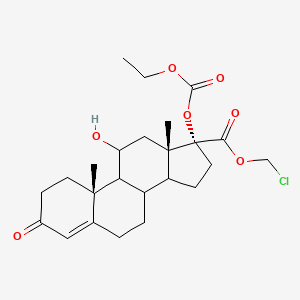
![(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436805.png)
